(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound (4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
is a chemical compound with the molecular formula C22H22ClN5O3S
and a molecular weight of 471.96
. It is a part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of this compound is part of a broader study on the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids . The synthesis process involves the use of piperazine and potassium carbonate in chloroform at room temperature .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are part of its synthesis process. It is synthesized as part of a series of novel triazole-pyrimidine-based compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H-NMR, 13C-NMR, and IR data provide information about the structure and functional groups of the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2010) involved the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical, and evaluated their antimicrobial activities. Some compounds demonstrated good to moderate activity against various microorganisms, indicating potential applications in developing new antimicrobial agents Bektaş et al., 2010.
Human Dihydroorotate Dehydrogenase Inhibitors
Gong et al. (2017) reported on the design and synthesis of triazole derivatives as inhibitors of human dihydroorotate dehydrogenase (HsDHODH), an enzyme involved in the de novo synthesis of pyrimidines. This research highlights the potential of such compounds in the development of therapeutic agents targeting diseases associated with pyrimidine biosynthesis dysregulation Gong et al., 2017.
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines
Abdelhamid et al. (2012) explored the synthesis of compounds containing the naphthofuran moiety, emphasizing the diversity of chemical structures that can be derived from furan compounds. This work contributes to the understanding of how structural variations can influence the biological activities of these molecules Abdelhamid et al., 2012.
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized a series of compounds, including "[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates," and evaluated their anticancer and antituberculosis activities. The study identified compounds with significant antituberculosis and anticancer properties, highlighting the therapeutic potential of structurally similar compounds Mallikarjuna et al., 2014.
Inhibitive Effect on Corrosion of Mild Steel
Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors, including furan-2-yl methanone derivatives. This research demonstrates the potential application of such compounds in protecting metals from corrosion, which is crucial in industrial settings Singaravelu et al., 2022.
Mechanism of Action
Properties
IUPAC Name |
[4-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-5-7-15(23)8-6-14)26-9-11-27(12-10-26)20(29)16-4-3-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBIWICUFWZLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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